molecular formula C8H11ClN2S B2440157 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole CAS No. 1423042-49-2

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole

Cat. No.: B2440157
CAS No.: 1423042-49-2
M. Wt: 202.7
InChI Key: XTQXHZULWITISY-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C8H11ClN2S and a molecular weight of 202.71 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and one chlorine atom attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole typically involves the reaction of cyclohexanecarboximidamide with perchloromethyl mercaptan in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM) at low temperatures (0-5°C) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-chloro-3-cyclohexyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQXHZULWITISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexanecarboximidamide (100 mg, 792 μmol) and DIPEA (512 mg, 3.96 mmol) in 10 mL DCM at 0-5° C. were treated with perchloromethyl mercaptan (147 mg, 792 μmol) in 5 mL DCM and stirred for 1 hr at 0-5° C. The mixture was concentrated in vacuo to give a brown solid which was used with out further purification in the subsequent step.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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